molecular formula C9H14O2 B6242905 rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one CAS No. 2408936-39-8

rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one

Cat. No.: B6242905
CAS No.: 2408936-39-8
M. Wt: 154.2
InChI Key:
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Description

“rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one” is a chemical compound with a bicyclic structure . It is related to the structure of camphor, a bioactive natural product .


Synthesis Analysis

The synthesis of related compounds has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H12O2 . The average mass is 140.180 Da and the monoisotopic mass is 140.083725 Da .


Physical and Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 212.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.8±3.0 kJ/mol and a flash point of 85.2±18.9 °C . The index of refraction is 1.483 .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methylcyclohexanone", "methanol", "sodium methoxide", "hydrochloric acid", "sodium bicarbonate", "magnesium", "bromine", "ethyl acetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "The synthesis begins with the conversion of 4-methylcyclohexanone to the corresponding enolate using sodium methoxide in methanol.", "The resulting enolate is then treated with bromine to form the corresponding bromoketone.", "The bromoketone is then reacted with magnesium to form the corresponding Grignard reagent.", "The Grignard reagent is then reacted with ethyl acetate to form the corresponding alcohol.", "The alcohol is then treated with acetic acid and sodium borohydride to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is then treated with sodium bicarbonate to form the corresponding free base.", "The free base is then treated with methyl iodide to form the final product, rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one." ] }

CAS No.

2408936-39-8

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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